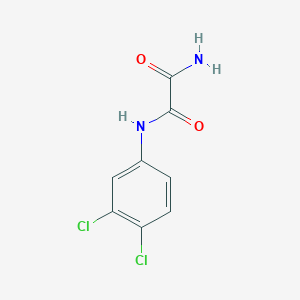

N-(3,4-dichlorophenyl)ethanediamide

Description

N-(3,4-Dichlorophenyl)ethanediamide is a diamide derivative featuring a 3,4-dichlorophenyl group linked to an ethanedioic acid backbone. For example, describes the synthesis of a structurally related acetamide using 3,4-dichlorophenylacetic acid and an amine precursor, mediated by a carbodiimide coupling agent . This method could plausibly extend to the synthesis of this compound by substituting ethanedioic acid derivatives.

The 3,4-dichlorophenyl group is a common pharmacophore in agrochemicals and pharmaceuticals due to its electron-withdrawing properties, which enhance binding to biological targets . In ethanediamides, the dual amide groups may facilitate hydrogen bonding, influencing solubility, crystallinity, and intermolecular interactions, as observed in similar acetamide derivatives ().

Properties

IUPAC Name |

N'-(3,4-dichlorophenyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2N2O2/c9-5-2-1-4(3-6(5)10)12-8(14)7(11)13/h1-3H,(H2,11,13)(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLHQSFGLOSBENU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)C(=O)N)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for N-(3,4-dichlorophenyl)ethanediamide involves the reaction of N-(3,4-dichlorophenyl)methyl oxamic acid ethyl ester with 3,4-dichlorobenzylammonium chloride in the presence of potassium carbonate (K2CO3) in water and diethyl ether. The reaction mixture is stirred at room temperature overnight, followed by extraction with ethyl acetate (EtOAc) and washing with hydrochloric acid (HCl) and water. The product is then dried and purified to obtain this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)ethanediamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted benzene derivatives.

Scientific Research Applications

N-(3,4-dichlorophenyl)ethanediamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)ethanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares N-(3,4-dichlorophenyl)ethanediamide with structurally related compounds from the evidence:

Key Observations :

- Amide vs. Urea Groups : N-(3,4-dichlorophenyl)urea () lacks the ethanedioic acid backbone but shares the dichlorophenyl-urea motif. Urea’s higher polarity may increase water solubility compared to ethanediamides.

- Chain Length Impact : Propanil () has a single amide with a propionyl chain, making it less sterically hindered than ethanediamides. This likely contributes to its herbicidal activity by enhancing membrane permeability.

- Pharmacological Activity : BD 1008 () demonstrates that dichlorophenyl-containing amines (rather than amides) exhibit sigma receptor binding, highlighting how functional groups dictate target specificity.

Crystallographic and Conformational Analysis

provides insights into the crystal structure of a dichlorophenyl acetamide derivative. Key findings include:

- Hydrogen Bonding : The amide group forms R₂²(10) dimers via N–H⋯O interactions, stabilizing the crystal lattice. Ethanediamides, with two amide groups, may exhibit more extensive hydrogen-bonding networks .

- Conformational Flexibility : The dihedral angles between the dichlorophenyl and pyrazolone rings vary (54.8°–77.5°), indicating rotational freedom. Ethanediamides may adopt similar conformational diversity, affecting their packing efficiency and solubility .

Spectroscopic Comparisons

reports ¹H/¹³C NMR data for dichlorophenyl-containing heterocycles. For example:

- N-[3-(3,4-Dichlorophenyl)-1H-indazol-5-yl]quinolin-4-amine shows aromatic proton shifts at δ 8.85–7.15 ppm, influenced by the electron-withdrawing dichlorophenyl group .

- Comparison to Ethanediamides : The ethanediamide’s amide protons would likely resonate downfield (δ ~8–10 ppm), while the dichlorophenyl carbons would appear at δ 120–140 ppm in ¹³C NMR, consistent with analogous compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.